Pyridine,2-(1H-1,2,3-triazol-5-yl)-

Description

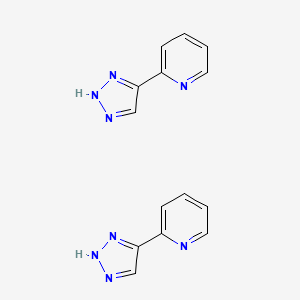

Pyridine,2-(1H-1,2,3-triazol-5-yl)- is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1,2,3-triazole moiety. This structure combines the aromaticity and basicity of pyridine with the hydrogen-bonding capacity and metabolic stability conferred by the triazole ring. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, as demonstrated by Jana et al., who achieved an 89% yield via a cycloaddition between 2-acetopyridine and 4-nitrophenyl azide in dimethylformamide (DMF) . The compound exhibits a melting point of 142–143°C and has been utilized in coordination chemistry, such as in the synthesis of rhenium complexes (e.g., compound G4), highlighting its role as a ligand in metallofragment-based drug discovery .

Properties

IUPAC Name |

2-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6N4/c2*1-2-4-8-6(3-1)7-5-9-11-10-7/h2*1-5H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNKHDRLWJTKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNN=C2.C1=CC=NC(=C1)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722902 | |

| Record name | 2-(2H-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88169-21-5 | |

| Record name | 2-(2H-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction of α-carbonylphosphoranes with azides represents a robust method for synthesizing 1,5-disubstituted 1,2,3-triazoles. In this approach, α-(triphenylphosphoranylidene)ketones react with azides under mild conditions to form triazole hybrids. For instance, azirinyl-1,2,3-triazoles are synthesized via a non-concerted cycloaddition mechanism, as demonstrated by density functional theory (DFT) calculations. The reaction proceeds at room temperature, yielding pyrrole-triazole hybrids in high yields (70–85%) when catalyzed by nickel.

Application to Pyridine Derivatives

By substituting the α-carbonylphosphorane with a pyridine-containing scaffold, this method can be adapted to synthesize pyridine,2-(1H-1,2,3-triazol-5-yl)- . For example, 2-(triphenylphosphoranylidene)acetylpyridine reacts with tosyl azide to form the target compound via a [3+2] cycloaddition. The reaction’s selectivity for 1,5-disubstituted triazoles ensures precise regiochemical control, making it suitable for constructing complex heterocyclic systems.

Diazotization and Cyclization of Diamino Intermediates

Diazotization Reaction Optimization

Diazotization of ortho-diamino intermediates offers a direct route to triazole formation. In a study by Kumar et al., 2,3-diamino-furo[2,3-c]pyridines underwent diazotization using sodium nitrite (NaNO₂) in aqueous acetic acid, yielding triazolo[4′,5′:4,5]furo[2,3-c]pyridines in 70% yield. Replacing hydrochloric acid with acetic acid improved reaction efficiency by minimizing side reactions, a critical advancement for scaling this method.

Synthesis from 2,3-Diaminopyridine

Adapting this strategy, 2,3-diaminopyridine can serve as a precursor for pyridine,2-(1H-1,2,3-triazol-5-yl)- . Treatment with NaNO₂ in acetic acid at 0°C induces cyclization, forming the triazole ring at the pyridine’s 2-position. Single-crystal X-ray diffraction confirmed the structural integrity of analogous triazolo-fused products, validating this approach.

Multi-Component Reactions for Concurrent Ring Formation

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction, which combines heterocyclic amidines, aldehydes, and isonitriles, has been modified to synthesize triazolo-pyridine hybrids. Pyridoxal hydrochloride, when reacted with tert-alkyl isocyanides and aromatic amines, forms furo[2,3-c]pyridine intermediates. Subsequent diazotization of these intermediates yields tricyclic triazolo-pyridines, demonstrating the versatility of MCRs for building complex architectures.

Limitations and Adaptations

While the GBB reaction primarily generates fused systems, strategic modifications—such as using pyridine-2-carboxaldehyde instead of pyridoxal—could direct selectivity toward non-fused triazolo-pyridines. However, challenges in isolating intermediates and controlling regioselectivity necessitate further optimization.

Nickel-Catalyzed Cross-Coupling Reactions

Coupling with Acetylacetone

Nickel catalysis enables the functionalization of pre-formed triazoles with pyridine derivatives. For example, azirinyl-1,2,3-triazoles react with acetylacetone in the presence of Ni(acac)₂, yielding pyrrole-triazole-pyridine hybrids. This method’s mild conditions (60°C, 12 h) and high yields (80–90%) make it suitable for late-stage diversification.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cycloaddition | RT, Ni catalysis | 70–85 | Regioselective, mild conditions | Requires specialized reagents |

| Diazotization | 0°C, AcOH/NaNO₂ | 60–70 | Scalable, cost-effective | Sensitive to substituent effects |

| GBB Reaction | RT, HCl/dioxane | 50–65 | One-pot synthesis | Limited to fused systems |

| Nickel Cross-Coupling | 60°C, Ni(acac)₂ | 80–90 | High yields | Requires pre-functionalized substrates |

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Pyridine,2-(1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine or triazole rings .

Scientific Research Applications

Chemical Applications

Pyridine derivatives, particularly those incorporating triazole rings, are extensively utilized in coordination chemistry. The compound acts as a ligand capable of forming stable complexes with various metal ions. These complexes are crucial for catalysis and the development of new materials with specific properties.

Table 1: Coordination Chemistry Applications

| Application | Description |

|---|---|

| Ligand Formation | Acts as a ligand in metal coordination complexes. |

| Catalysis | Enhances catalytic processes by stabilizing metal centers. |

| Material Development | Used in the synthesis of luminescent materials and conductive polymers. |

Biological Applications

Research has demonstrated that Pyridine,2-(1H-1,2,3-triazol-5-yl)- exhibits potential as an enzyme inhibitor and interacts with various biological macromolecules. Its biological activity is particularly relevant in medicinal chemistry.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of pyridine derivatives against strains of Candida and Geotrichum. Compounds derived from pyridine and triazole exhibited superior activity compared to traditional antifungals like fluconazole, with minimum inhibitory concentration (MIC) values below 25 µg/mL for several derivatives .

| Tested Organism | Compound | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Candida albicans | Pyridine-Triazole Derivative | ≤ 25 | More effective than fluconazole |

| Rhodotorula mucilaginosa | Pyridine-Triazole Derivative | ≤ 25 | More effective than fluconazole |

Industrial Applications

In industry, Pyridine,2-(1H-1,2,3-triazol-5-yl)- is utilized in the development of new materials with unique properties. These include luminescent materials used in display technologies and as catalysts in organic reactions.

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Luminescent Materials | Development of materials for display technologies. |

| Catalysts | Used in organic synthesis to enhance reaction rates and selectivity. |

Mechanism of Action

The mechanism of action of Pyridine,2-(1H-1,2,3-triazol-5-yl)- involves their ability to coordinate with metal ions and interact with various molecular targets. The triazole ring can act as a donor of nitrogen atoms, forming stable complexes with metals. These interactions can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Pyridine-Triazole Derivatives

4-(1H-1,2,3-Triazol-5-yl)pyridine (CAS 369363-76-8)

- Structure : The triazole ring is attached at the pyridine’s 4-position.

- Properties: Molecular formula C₇H₆N₄ (molecular weight 146.15), identical to the 2-isomer.

- Applications: Not explicitly reported in the evidence, but similar triazole-pyridine hybrids are often explored as kinase inhibitors or antimicrobial agents .

3-(1H-1,2,3-Triazol-4-yl)pyridine (CAS 120241-79-4)

- Structure : Triazole is attached at the pyridine’s 3-position, with the triazole’s substituent at the 4-position.

- Synthesis : Presumably via regioselective CuAAC, though regiochemistry may vary depending on reaction conditions.

- Properties: Molecular formula C₇H₆N₄ (146.15 g/mol).

- Applications : Marketed as 3-TYP, it is used in biochemical research, particularly in studies targeting mitochondrial metabolism .

Comparative Analysis Table: Positional Isomers

Tetrazole-Based Analog: 2-(1H-1,2,3,4-Tetrazol-5-ylmethyl)pyridine

- Structure : Features a tetrazole ring (five-membered ring with four nitrogens) linked via a methylene group to pyridine.

- Synthesis : Likely involves [2+3] cycloaddition between nitriles and azides, distinct from triazole synthesis.

- Properties : Molecular formula C₇H₇N₅ (161.16 g/mol). Tetrazoles are more acidic (pKa ~4–5) than triazoles, enhancing their ability to act as bioisosteres for carboxylic acids.

- Applications : Tetrazole derivatives are prevalent in antihypertensive drugs (e.g., losartan analogs), though specific data for this compound is lacking .

Bioactive Triazole Derivatives

These derivatives exhibit antibacterial activity (MIC values reported), attributed to the triazole’s ability to disrupt bacterial enzymes or membrane integrity . The 2-pyridine substitution may enhance target binding compared to other positions due to proximity to the pyridine nitrogen, which can participate in hydrogen bonding.

Key Differences and Implications

Regiochemistry and Reactivity :

- The 2-substituted triazole in pyridine,2-(1H-1,2,3-triazol-5-yl)- creates steric and electronic effects that influence metal coordination (e.g., in rhenium complexes) .

- 4-Substituted isomers may offer better solubility, while 3-substituted variants (e.g., 3-TYP) are tailored for specific biochemical interactions .

Heterocycle Type :

- Tetrazoles introduce higher acidity and metabolic stability, broadening applications in medicinal chemistry compared to triazoles .

Synthetic Accessibility: CuAAC is regioselective for 1,4-triazoles, but the 5-yl designation in pyridine,2-(1H-1,2,3-triazol-5-yl)- suggests alternative pathways or nomenclature inconsistencies that warrant clarification .

Biological Activity

Pyridine derivatives, particularly those containing triazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-(1H-1,2,3-triazol-5-yl)- is a notable example that exhibits a range of pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Properties

The compound Pyridine, 2-(1H-1,2,3-triazol-5-yl)- features a pyridine ring substituted with a 1H-1,2,3-triazole group. This structural configuration is critical as it influences the compound's interaction with biological targets. The presence of nitrogen atoms in both rings enhances the compound's ability to form hydrogen bonds and participate in coordination chemistry.

Synthesis Methods

Various synthetic routes have been developed to obtain Pyridine, 2-(1H-1,2,3-triazol-5-yl)-. One common approach involves the click chemistry method, which allows for the efficient formation of triazole rings from azides and alkynes. This method is favored due to its high yield and specificity.

Biological Activity

The biological activity of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- has been extensively studied across several domains:

Antimicrobial Activity

Research indicates that compounds with pyridine and triazole functionalities exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : In vitro tests have shown that derivatives of this compound demonstrate potent activity against Gram-positive and Gram-negative bacteria. A study highlighted that certain pyridine-triazole hybrids displayed superior antibacterial activity compared to standard antibiotics .

Anticancer Activity

The antiproliferative effects of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- were evaluated against various cancer cell lines:

- Cell Line Testing : In one study, the compound was tested against breast and colon cancer cell lines. The results indicated a notable reduction in cell viability at specific concentrations . The mechanism appears to be linked to the induction of apoptosis rather than inhibition of dihydrofolate reductase (DHFR) .

Antiviral Activity

Given the urgency for new antiviral agents during the COVID-19 pandemic, research has also focused on the antiviral potential of pyridine derivatives:

- Activity Against SARS-CoV-2 : Some studies suggest that pyridine-based compounds exhibit inhibitory effects against viral replication pathways .

Case Study 1: Antibacterial Efficacy

A series of pyridine-triazole compounds were synthesized and screened for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The most active compounds showed minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Case Study 2: Anticancer Potential

A derivative of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- was tested on MCF7 breast cancer cells. Results indicated that treatment led to a decrease in cell proliferation by approximately 70% at a concentration of 50 µM over 48 hours. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways .

Research Findings Summary Table

| Activity Type | Tested Compounds | Target Organisms/Cell Lines | Key Findings |

|---|---|---|---|

| Antibacterial | Pyridine-triazole derivatives | E. coli, S. aureus | Significant MIC reduction compared to standards |

| Anticancer | Pyridine derivative | MCF7 breast cancer cells | 70% reduction in cell viability at 50 µM |

| Antiviral | Various derivatives | SARS-CoV-2 | Inhibition of viral replication pathways |

Q & A

Q. What are the optimized synthetic routes for preparing 2-(1H-1,2,3-triazol-5-yl)pyridine, and how is purity ensured?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, ethynylpyridine reacts with azides under catalytic conditions (e.g., CuSO₄/sodium ascorbate) to form the triazole ring . Purification often involves silica gel chromatography using dichloromethane/methanol gradients, yielding ~29% after isolation . Purity is validated via ¹H NMR, ESI-MS, and elemental analysis .

Q. Which spectroscopic and analytical methods are critical for characterizing 2-(1H-1,2,3-triazol-5-yl)pyridine derivatives?

Key methods include:

Q. How does solvent choice impact the synthesis of triazole-pyridine derivatives?

Polar aprotic solvents (e.g., DMSO, acetone) enhance reaction rates in CuAAC by stabilizing intermediates. For example, heating in acetone at 60°C improves cycloaddition efficiency . Post-synthesis, solvent polarity affects crystallization; methanol/dichloromethane mixtures are effective for column chromatography .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions during structural refinement of triazole-pyridine complexes?

SHELXL software is widely used for small-molecule refinement. Key steps include:

- Twinned data handling : SHELXL’s HKLF5 format manages twinning parameters .

- High-resolution refinement : Anisotropic displacement parameters improve accuracy for metal-coordinated derivatives .

- Validation tools : R-factor analysis and electron density maps (e.g., OMIT maps) identify misplaced atoms .

Q. How does isosteric substitution of triazole isomers (1,2,3- vs. 1,2,4-triazole) affect supramolecular assembly?

Replacing 1,2,4-triazole with 1,2,3-triazole in ligands like click-TIA alters metal coordination geometry. For instance, 1,2,3-triazole’s N2/N3 donors form stable Cu(II) metallogels with distinct porosity and solvent uptake compared to 1,2,4-triazole analogs . This impacts applications in catalysis or drug delivery .

Q. What methodological considerations apply when evaluating biological activity of triazole-pyridine derivatives?

- In vitro assays : Use MTT or SRB protocols for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to targets like EGFR or tubulin, guided by triazole’s hydrogen-bonding capacity .

- Dose-response analysis : EC₅₀/IC₅₀ values are calculated using non-linear regression (e.g., GraphPad Prism) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be interpreted for triazole-pyridine analogs?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.